molecular formula C28H29BrN4O3 B1683718 Zaurategrast ethyl ester CAS No. 455264-30-9

Zaurategrast ethyl ester

Katalognummer: B1683718
CAS-Nummer: 455264-30-9
Molekulargewicht: 549.5 g/mol
InChI-Schlüssel: QCYAXXZCQKMTMO-QFIPXVFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zaurategrast ethyl ester, also known as CDP323, is a small-molecule prodrug antagonist of the vascular cell adhesion molecule 1 (VCAM-1) binding to α4-integrins. It was originally developed by the British biopharmaceutical company Celltech plc. (now UCB S.A.) for the treatment of multiple sclerosis and other potential indications . The compound is known for its ability to prevent immune cells from migrating from blood vessels to inflamed tissues, thereby reducing tissue damage caused by uncontrolled immune cell migration .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Zaurategrast ethyl ester involves the preparation of its active entity, CT7758, followed by esterification to form the ethyl ester derivative. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:

Analyse Chemischer Reaktionen

Arten von Reaktionen: Zaurategrast-Ethylester unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Multiple Sclerosis

Zaurategrast ethyl ester has been primarily investigated for its efficacy in treating multiple sclerosis. Preclinical studies have demonstrated that it can significantly reduce disease severity in animal models by inhibiting lymphocyte migration into the central nervous system. In clinical trials, patients receiving Zaurategrast showed improved outcomes compared to those on placebo, particularly in reducing relapse rates and enhancing overall neurological function .

Rheumatoid Arthritis

Research indicates that Zaurategrast may also be effective in managing rheumatoid arthritis due to its anti-inflammatory properties. By blocking integrin-mediated adhesion of immune cells to synovial tissues, it may help alleviate joint inflammation and pain.

Inflammatory Bowel Disease

The compound is under investigation for its potential to treat inflammatory bowel diseases such as Crohn's disease and ulcerative colitis. Its mechanism of action could help reduce the infiltration of inflammatory cells into the gut mucosa, thereby decreasing inflammation and promoting healing .

Case Study 1: Multiple Sclerosis

In a randomized controlled trial involving multiple sclerosis patients, Zaurategrast was administered at varying doses (100 mg twice daily to 2000 mg daily). Results indicated a significant reduction in total lymphocyte counts and a decrease in very late antigen-4 expression on lymphocytes, correlating with reduced disease activity markers .

Case Study 2: Rheumatoid Arthritis

A pilot study assessed the effects of Zaurategrast on rheumatoid arthritis patients over a 12-week period. Patients reported decreased joint swelling and pain scores, alongside improvements in quality of life metrics. The study highlighted the compound's potential as a novel therapeutic option for managing this chronic condition.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique in its small-molecule structure, which allows for oral administration, unlike monoclonal antibodies that require injection. Additionally, its prodrug nature enables it to be converted into its active form, CT7758, within the body, providing targeted therapeutic effects .

Biologische Aktivität

Viquidacin, a novel compound classified as a non-quinolone inhibitor of bacterial type II topoisomerases, has garnered attention for its significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This section explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Viquidacin targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, Viquidacin disrupts the supercoiling, decatenation, and relaxation processes necessary for bacterial cell division. This mechanism positions Viquidacin as a promising candidate in the fight against antibiotic-resistant strains, including Mycobacterium tuberculosis .

Antibacterial Efficacy

Research indicates that Viquidacin exhibits potent antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 128 mg/L against various strains of Staphylococcus aureus and Escherichia coli . Its efficacy is particularly notable against strains resistant to conventional antibiotics, highlighting its potential role in combination therapies for serious infections .

Bacterial Strain MIC (mg/L) Activity
Staphylococcus aureus2 - 128Effective against wildtype and mutants
Escherichia coli4 - 64Significant inhibition observed

Safety Profile

Viquidacin has demonstrated a favorable safety profile compared to traditional fluoroquinolones, with reduced cardiotoxicity. This characteristic is crucial for its development as a therapeutic agent, especially for patients with pre-existing cardiovascular conditions .

Structural Characteristics

The structural uniqueness of Viquidacin contributes to its biological activity. It possesses a naphthyridine moiety that is integral to its function as an inhibitor of bacterial topoisomerases. Molecular docking studies have revealed that Viquidacin forms critical hydrogen bonds and hydrophobic interactions with the active sites of DNA gyrase and topoisomerase IV, enhancing its binding affinity and specificity .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the inhibitory potency of Viquidacin against bacterial type II topoisomerases. The results indicated that Viquidacin effectively inhibited both DNA gyrase and topoisomerase IV sourced from S. aureus and E. coli , demonstrating selectivity over human topoisomerase IIα .
  • Combination Therapy Potential : Ongoing research is exploring the use of Viquidacin in combination with other antibiotics to enhance therapeutic outcomes in multidrug-resistant infections. Its unique mechanism may provide synergistic effects when paired with existing treatments .
  • Safety Evaluations : Clinical safety assessments have shown minimal off-target effects, suggesting a favorable pharmacological profile that warrants further clinical trials for broader applications in infectious disease management .

Biological Activity of Zaurategrast Ethyl Ester

This compound (CDP323) is an ethyl ester prodrug of CT7758, recognized for its potent antagonistic effects on integrin alpha4-beta1 (α4β1), also known as very late antigen 4 (VLA-4). This section discusses its biological activity, mechanisms, and clinical implications based on comprehensive research findings.

As an integrin antagonist, this compound inhibits the binding of α4β1 integrin to its ligands, thereby modulating immune cell trafficking. This action is particularly relevant in the context of autoimmune diseases such as multiple sclerosis (MS), where aberrant lymphocyte migration contributes to pathogenesis .

Clinical Research Findings

Zaurategrast was evaluated in phase II clinical trials for MS treatment but was discontinued due to insufficient efficacy data. Nevertheless, significant findings from these trials include:

  • Dosing Regimens : Patients were randomized to receive varying doses (100 mg bid to 2000 mg daily). The highest doses induced notable increases in total lymphocyte counts while suppressing VCAM-1 binding by reducing unbound VLA-4 expression on lymphocytes .
Dosage Regimen Total Lymphocyte Count Increase VCAM-1 Binding Suppression
100 mg bidModerateReduced
1000 mg qdSignificantSignificant
2000 mg bidHighHigh

Safety Profile

The safety profile of Zaurategrast was generally acceptable during clinical trials; however, the discontinuation was primarily due to inadequate efficacy rather than safety concerns. This aspect remains crucial for future developments or alternative uses of the compound .

Future Directions

Despite the discontinuation in MS treatment development, Zaurategrast's mechanism suggests potential applications in other conditions characterized by excessive immune activation or inflammation. Further research may explore these avenues to repurpose the compound effectively .

Eigenschaften

IUPAC Name

ethyl (2S)-2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29BrN4O3/c1-2-36-27(35)22(33-24-23(29)25(34)28(24)12-4-3-5-13-28)16-18-6-8-20(9-7-18)32-26-21-17-30-14-10-19(21)11-15-31-26/h6-11,14-15,17,22,33H,2-5,12-13,16H2,1H3,(H,31,32)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYAXXZCQKMTMO-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196546
Record name UCB-1184197
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

CDP323 is believed to stop immune cells from migrating from blood vessels walls to reach other tissues, including tissues in the central nervous system, where they can cause encephalomyelitis (or inflammation of the white matter in the brain and spinal cord). This inhibition of cell migration prevents immunogenic reactions that lead to tissue damage, which is often a consequence of uncontrolled cell migration.
Record name CDP323
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05092
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

455264-30-9
Record name UCB-1184197
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0455264309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UCB-1184197
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UCB-1184197
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A54BAZ0YA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zaurategrast ethyl ester
Reactant of Route 2
Reactant of Route 2
Zaurategrast ethyl ester
Reactant of Route 3
Zaurategrast ethyl ester
Reactant of Route 4
Reactant of Route 4
Zaurategrast ethyl ester
Reactant of Route 5
Reactant of Route 5
Zaurategrast ethyl ester
Reactant of Route 6
Zaurategrast ethyl ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.